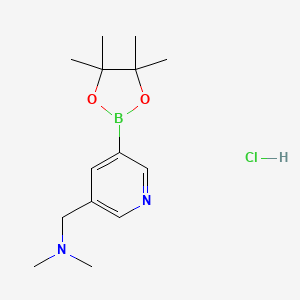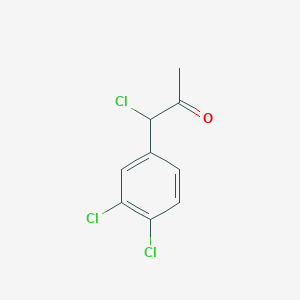
5-Borono-4-bromo-2-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Borono-4-bromo-2-fluorobenzoic acid is a halogenated benzoic acid derivative. This compound is characterized by the presence of boronic acid, bromine, and fluorine substituents on the benzene ring. It is commonly used in organic synthesis, particularly in the formation of biaryl compounds through palladium-catalyzed cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Borono-4-bromo-2-fluorobenzoic acid typically involves multiple stepsThe reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and cost efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
5-Borono-4-bromo-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The boronic acid group allows for Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Solvents: Such as methanol and toluene.
Bases: Potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions include biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
5-Borono-4-bromo-2-fluorobenzoic acid is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in the development of molecular probes and imaging agents.
Medicine: Utilized in the synthesis of potential drug candidates.
Industry: Applied in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 5-Borono-4-bromo-2-fluorobenzoic acid primarily involves its role as a reagent in coupling reactions. The boronic acid group interacts with palladium catalysts to form intermediate complexes, which then undergo transmetalation and reductive elimination to form the desired biaryl products .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-fluorobenzoic acid
- 2-Bromo-4-fluorobenzoic acid
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
Uniqueness
5-Borono-4-bromo-2-fluorobenzoic acid is unique due to the presence of both boronic acid and halogen substituents, which make it highly reactive and versatile in various synthetic applications. Its ability to participate in Suzuki-Miyaura coupling reactions distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C7H5BBrFO4 |
|---|---|
Peso molecular |
262.83 g/mol |
Nombre IUPAC |
5-borono-4-bromo-2-fluorobenzoic acid |
InChI |
InChI=1S/C7H5BBrFO4/c9-5-2-6(10)3(7(11)12)1-4(5)8(13)14/h1-2,13-14H,(H,11,12) |
Clave InChI |
ISVPELQRJPPRIW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1Br)F)C(=O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


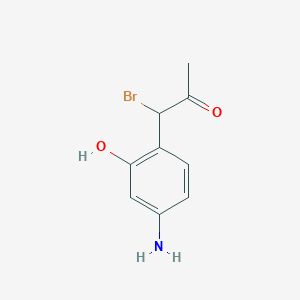

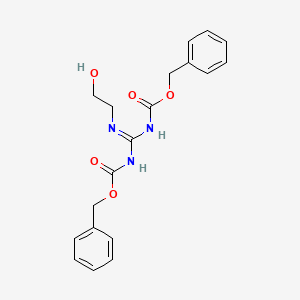
![1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one](/img/structure/B14040654.png)
![5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14040667.png)
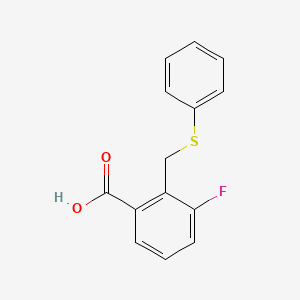
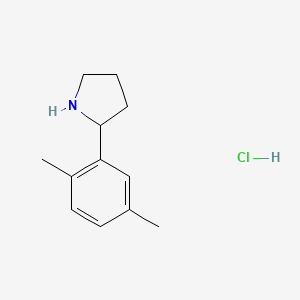
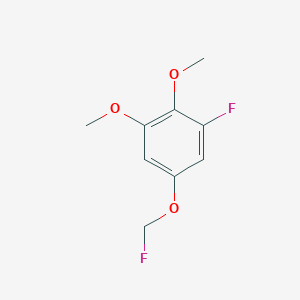
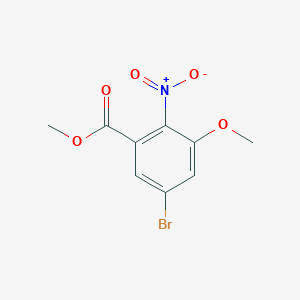
![6-Ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040696.png)


